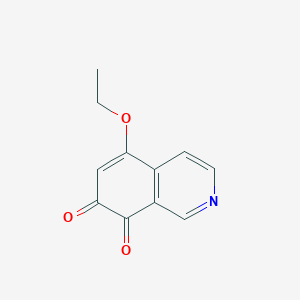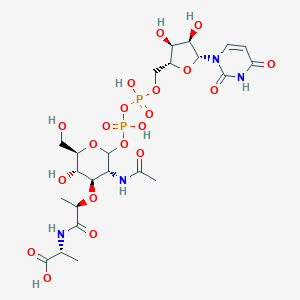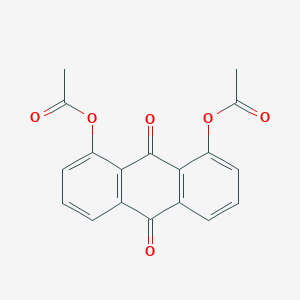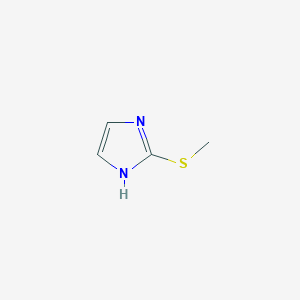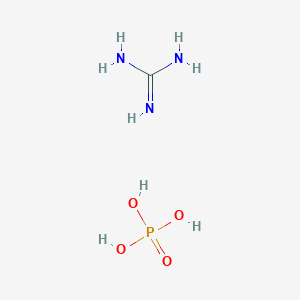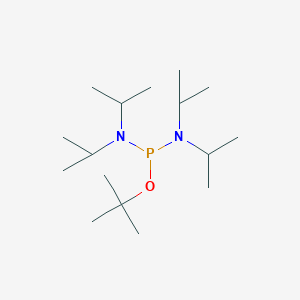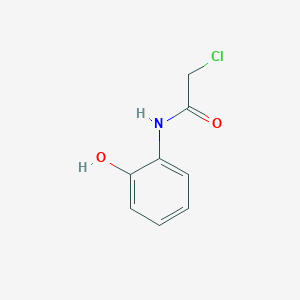
2-クロロ-N-(2-ヒドロキシフェニル)アセトアミド
概要
説明
2-chloro-N-(2-hydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
The exact mass of the compound 2-chloro-N-(2-hydroxyphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 512704. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-chloro-N-(2-hydroxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-hydroxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
“2-クロロ-N-(2-ヒドロキシフェニル)アセトアミド”は、その抗菌特性について研究されています。 研究により、グラム陽性菌とグラム陰性菌の両方に対して著しい活性を示すことが示されています .
炎症における薬理学的可能性
この化合物は、炎症プロセスにおいて役割を果たすRANK(核因子κBリガンドの受容体活性化因子)の抑制剤として研究されています。 ラットで誘発された急性炎症モデルにおける予備的な研究で、可能性を示しています .
抗真菌活性
一部の研究では、“2-クロロ-N-(2-ヒドロキシフェニル)アセトアミド”は顕著な抗真菌活性を示さないことが示唆されています 一方、他の研究では、カンジダ種の臨床分離株に対するその有効性を評価し、抗真菌治療における潜在的な用途を示唆しています .
分子ドッキング研究
この化合物の生物学的標的との相互作用を理解するために、分子ドッキング研究が行われてきました。これは、創薬および発見プロセスにおいて不可欠です .
合成と構造解析
化合物の合成と構造解析は詳細に説明されており、その化学的特性とさまざまな用途のための潜在的な修飾に関する洞察を提供しています .
糖尿病管理における可能性
“2-クロロ-N-(2-ヒドロキシフェニル)アセトアミド”に関連するキノリンシッフ塩基誘導体の研究では、II型糖尿病に対する活性が示されており、糖尿病管理における可能性のある用途を示唆しています .
作用機序
Target of Action
The primary target of 2-chloro-N-(2-hydroxyphenyl)acetamide is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and DNA replication, making it a key target for antifungal and antibacterial drugs .
Mode of Action
2-chloro-N-(2-hydroxyphenyl)acetamide interacts with DHFR by binding to its active site, thereby inhibiting the enzyme’s function . This interaction disrupts the synthesis of nucleotides, leading to the inhibition of DNA replication and cell growth .
Biochemical Pathways
The inhibition of DHFR affects the folic acid pathway , which is essential for the synthesis of nucleotides . The disruption of this pathway leads to a decrease in the production of nucleotides, thereby inhibiting DNA replication and cell growth .
Result of Action
The inhibition of DHFR by 2-chloro-N-(2-hydroxyphenyl)acetamide leads to a decrease in the production of nucleotides, thereby inhibiting DNA replication and cell growth . This results in the compound’s antifungal activity, particularly against Candida tropicalis and Candida parapsilosis .
Safety and Hazards
This compound may cause serious eye damage and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
生化学分析
Biochemical Properties
2-chloro-N-(2-hydroxyphenyl)acetamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor. The inhibition of acetylcholinesterase by 2-chloro-N-(2-hydroxyphenyl)acetamide can lead to an accumulation of acetylcholine in synaptic clefts, affecting neurotransmission. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
2-chloro-N-(2-hydroxyphenyl)acetamide has notable effects on various cell types and cellular processes. In neuronal cells, it can modulate cell signaling pathways by inhibiting acetylcholinesterase, leading to altered neurotransmitter levels. This modulation can impact gene expression and cellular metabolism, potentially affecting cell survival and function. In cancer cells, 2-chloro-N-(2-hydroxyphenyl)acetamide has been observed to induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .
Molecular Mechanism
The molecular mechanism of 2-chloro-N-(2-hydroxyphenyl)acetamide involves its binding interactions with biomolecules. This compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. Additionally, 2-chloro-N-(2-hydroxyphenyl)acetamide can interact with DNA, leading to changes in gene expression. The compound’s ability to form hydrogen bonds and hydrophobic interactions with proteins further contributes to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-(2-hydroxyphenyl)acetamide can change over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme pH or temperature conditions. Long-term exposure to 2-chloro-N-(2-hydroxyphenyl)acetamide in cell cultures has been shown to result in sustained inhibition of acetylcholinesterase activity and prolonged alterations in cellular function .
Dosage Effects in Animal Models
The effects of 2-chloro-N-(2-hydroxyphenyl)acetamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit acetylcholinesterase without causing significant toxicity. At high doses, 2-chloro-N-(2-hydroxyphenyl)acetamide can induce toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect without adverse outcomes .
Metabolic Pathways
2-chloro-N-(2-hydroxyphenyl)acetamide is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels .
Transport and Distribution
Within cells and tissues, 2-chloro-N-(2-hydroxyphenyl)acetamide is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as P-glycoprotein, affecting its cellular uptake and efflux. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the brain and liver .
Subcellular Localization
2-chloro-N-(2-hydroxyphenyl)acetamide exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm and can accumulate in the endoplasmic reticulum and mitochondria. Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments. The subcellular localization of 2-chloro-N-(2-hydroxyphenyl)acetamide is crucial for its interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
2-chloro-N-(2-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-5-8(12)10-6-3-1-2-4-7(6)11/h1-4,11H,5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLWMLQTDMZVDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325602 | |
| Record name | 2-chloro-N-(2-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10147-68-9 | |
| Record name | 10147-68-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-(2-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-2'-hydroxyacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-chloro-N-(2-hydroxyphenyl)acetamide in coordination chemistry?
A: 2-Chloro-N-(2-hydroxyphenyl)acetamide serves as a crucial building block for synthesizing heterocyclic ligands like 2-Imino-3-(2-hydroxyphenyl)-1-oxazolidine-4-one and 2-Imino-3-(2-hydroxy phenyl)-1 thiozolidine-4-one. These ligands can form complexes with metal ions, as demonstrated in the study where they were reacted with chromium salts. [] These complexes have potential applications in various fields, including catalysis and bioinorganic chemistry.
Q2: How is 2-chloro-N-(2-hydroxyphenyl)acetamide characterized?
A: The successful synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide was confirmed through various analytical techniques. These include elemental analysis (EA), mass spectroscopy, infrared spectroscopy (IR), and proton nuclear magnetic resonance spectroscopy (1H NMR). [] These techniques provide insights into the compound's elemental composition, molecular weight, functional groups, and proton environments, confirming its identity and purity.
Q3: What is the reaction mechanism for the synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide?
A: The synthesis involves a carbonyl chlorination reaction between 2-aminophenol and chloroacetyl chloride, utilizing ethyl chloride as the solvent. [] The chloroacetyl chloride acts as the carbonyl chlorination agent, replacing the hydroxyl group of 2-aminophenol with a chlorine atom, leading to the formation of 2-chloro-N-(2-hydroxyphenyl)acetamide.
Q4: How does the structure of 2-chloro-N-(2-hydroxyphenyl)acetamide enable its use in synthesizing heterocyclic ligands?
A: The presence of the chlorine atom in 2-chloro-N-(2-hydroxyphenyl)acetamide is key to its reactivity. [] This chlorine atom acts as a good leaving group, facilitating cyclization reactions with potassium thiocyanate or potassium cyanate to form the respective heterocyclic ligands. The 2-hydroxyphenyl group remains intact during these reactions, becoming part of the final ligand structure and potentially contributing to its metal-binding properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

